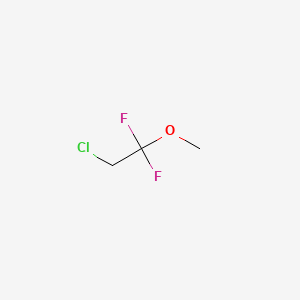
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry. This compound belongs to the class of tetrahydrochrysenes, which are known for their intricate molecular structures and potential biological activities. The compound’s structure includes four hydroxyl groups attached to a tetrahydrochrysene backbone, making it a polyhydroxy compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the regio- and stereo-selective hydroxylation of a precursor molecule. For instance, the hydroxylation of l-isoleucine by dioxygenase enzymes can be used to introduce the necessary hydroxyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce the desired compound through fermentation processes . This method leverages the natural biosynthetic pathways of the microorganisms, optimized for higher yields and purity.
化学反应分析
Types of Reactions
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrochrysene-1,2,3,4-tetraone, while reduction could produce a fully saturated hydrocarbon derivative.
科学研究应用
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a model compound for studying stereoselective reactions and complex organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes due to its polyhydroxy nature.
作用机制
The mechanism of action of (2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
相似化合物的比较
Similar Compounds
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol: Another polyhydroxy compound with a similar tetrahydro structure.
(2S,3R,4S)-4-Hydroxyisoleucine: A compound with similar stereochemistry and hydroxylation pattern.
Uniqueness
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and the tetrahydrochrysene backbone. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H16O4 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15?,16-,17-,18+/m0/s1 |
InChI 键 |
ZCFVVVKVNJPHDJ-XFYFCPPXSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H](C4O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
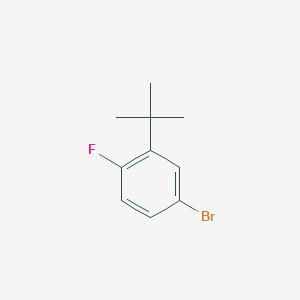

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)

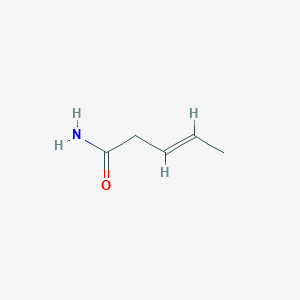
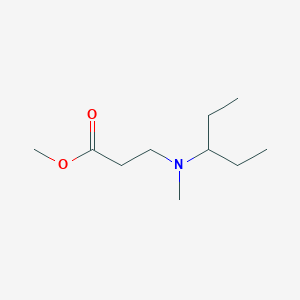
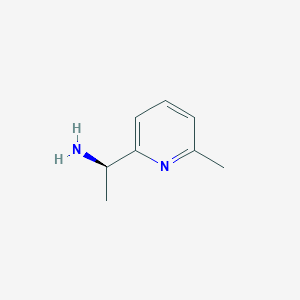

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
